molecular formula C26H23ClN6OS2 B1679501 Rocepafant CAS No. 132579-32-9

Rocepafant

Katalognummer: B1679501
CAS-Nummer: 132579-32-9
Molekulargewicht: 535.1 g/mol
InChI-Schlüssel: WBGAFGNZNGJVNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Rocepafant involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Rocepafant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .

Wirkmechanismus

Rocepafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound can reduce inflammation and protect tissues from damage. The molecular targets include the platelet-activating factor receptor and associated signaling pathways, such as the phospholipase C and protein kinase C pathways .

Vergleich Mit ähnlichen Verbindungen

Rocepafant is unique among platelet-activating factor receptor antagonists due to its specific structure and high affinity for the receptor. Similar compounds include:

This compound stands out due to its potent neuroprotective effects and its ability to inhibit tumor necrosis factor-alpha-mediated cytotoxicity .

Biologische Aktivität

Rocepafant, also known as BN 50730 or LAU 8080, is a small molecular drug classified as a platelet-activating factor (PAF) antagonist . Its molecular formula is C26H23ClN6OS2C_{26}H_{23}ClN_{6}OS_{2} with a molecular weight of approximately 535.08 g/mol. This compound has garnered attention for its potential therapeutic applications in conditions involving inflammation, ischemic damage, and cardiovascular diseases.

This compound functions primarily as an antagonist to the platelet-activating factor, which plays a crucial role in inflammatory responses and thrombosis. By inhibiting PAF, this compound effectively reduces platelet aggregation and inflammation, making it a candidate for therapeutic interventions in various diseases.

  • Inhibition of Platelet Aggregation : this compound has demonstrated significant efficacy in reducing platelet aggregation induced by various stimuli. It has an IC50 value of 0.74 nM against the PAF receptor, indicating potent antagonistic activity.
  • Reduction of Inflammatory Responses : The compound has been shown to attenuate hypoxic-ischemic brain damage in neonatal rats and inhibit tumor necrosis factor-alpha-mediated cytotoxicity in mouse L929 tumor cells .

Efficacy in Animal Models

  • Neonatal Brain Injury : In studies involving neonatal rats, this compound significantly reduced brain damage caused by hypoxia-ischemia, suggesting its protective effects during critical periods of development.
  • Inflammatory Conditions : this compound has shown improvements in disease activity indicators among patients with inflammatory conditions, indicating its potential utility in managing various inflammatory diseases .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other PAF antagonists, which can be compared based on their unique features:

Compound NameStructure SimilarityUnique Features
IsrapafantSimilar PAF antagonist profileDifferent substitution patterns affecting potency
DalcetrapibSimilar mechanism of actionFocused on cholesterol modulation
BN 52021Related PAF antagonistDistinct pharmacokinetic properties

This table illustrates how this compound's unique chemical structure allows it to effectively antagonize the PAF receptor while maintaining a favorable safety profile .

Clinical Trials

This compound was involved in several clinical trials aimed at assessing its efficacy in treating conditions such as asthma and rheumatic diseases. Notably:

  • Asthma : Phase 3 trials were conducted to evaluate its effectiveness in managing asthma symptoms.
  • Rheumatic Diseases : Similar Phase 3 studies focused on its impact on disease activity in rheumatoid arthritis patients .

Observational Studies

Observational studies have reported that this compound can lead to significant improvements in patients suffering from inflammatory diseases, highlighting its potential as a therapeutic agent.

Eigenschaften

CAS-Nummer

132579-32-9

Molekularformel

C26H23ClN6OS2

Molekulargewicht

535.1 g/mol

IUPAC-Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChI-Schlüssel

WBGAFGNZNGJVNW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Isomerische SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

Kanonische SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Aussehen

Solid powder

Key on ui other cas no.

132579-32-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocepafant
Reactant of Route 2
Rocepafant
Reactant of Route 3
Rocepafant
Reactant of Route 4
Rocepafant
Reactant of Route 5
Rocepafant
Reactant of Route 6
Reactant of Route 6
Rocepafant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.